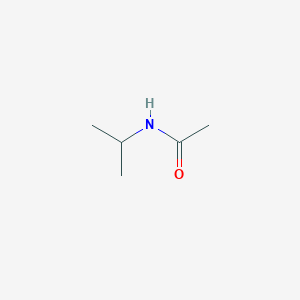

N-Isopropylacetamide

Übersicht

Beschreibung

Synthesis Analysis

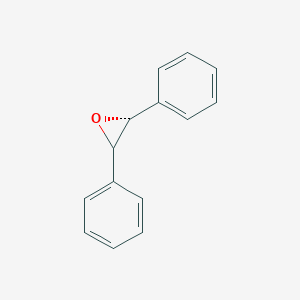

N-Isopropylacetamide has been synthesized through various chemical reactions, including amidation and 1,3-dipolar cycloaddition reactions. For example, the synthesis involving stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled condition, highlights the compound's complex synthesis process (Sharma et al., 2018).

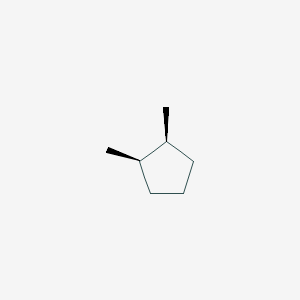

Molecular Structure Analysis

The molecular structure of N-Isopropylacetamide has been determined through NMR spectroscopy and infrared and NMR spectra analyses. It exists in the form of mirror-image isomers, with specific orientations for the isopropyl methyl groups, demonstrating the compound's complex conformational structure (Doskočilová, Schneider, 1976; Schmidt, Doskočilová, Schneider, 1973).

Chemical Reactions and Properties

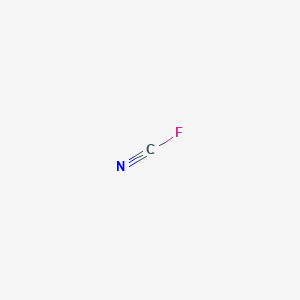

The gas phase pyrolysis of N-Isopropylacetamide reveals its decomposition by a unimolecular mechanism to yield propene and acetamide, along with a bimolecular decomposition to give isopropylamine, propene, acetic acid, and acetonitrile. This provides insights into the compound's chemical reactivity and potential applications (Maccoll, Nagra, 1975).

Physical Properties Analysis

The oligomeric thermoresponsive epoxide–amine adducts based on 2-amino-N-isopropylacetamide demonstrate lower critical solution temperature (LCST) behavior in water, showcasing the compound's unique physical properties and potential for various applications (Fischer, Ritter, 2013).

Chemical Properties Analysis

Studies on N-Isopropylacetamide, including its interaction with cytochrome P-450 and effects on poly(adenylic acid)-containing ribonucleic acid, highlight its chemical properties and potential biological implications (Sweeney, Rothwell, 1973; Sardana, Padmanaban, 1976).

Wissenschaftliche Forschungsanwendungen

Conformational Structure and Molecular Spectra : N-Isopropylacetamide has been analyzed for its conformational structure and molecular spectra. It exists in a single conformer or conformer pair, with specific structural characteristics in different states and media (Schmidt, Doskočilová, & Schneider, 1973).

Homogeneous Gas Phase Pyrolysis : The gas phase pyrolysis of N-Isopropylacetamide has been studied, revealing a unimolecular decomposition mechanism yielding propene and acetamide, among other products. This research provides insights into its thermal stability and reactivity (Maccoll & Nagra, 1975).

Biological Effects on RNA Synthesis : N-Isopropylacetamide has been found to influence RNA synthesis in rat liver, particularly enhancing the labeling of poly(adenylic acid)-containing RNA. This suggests its potential impact on nucleic acid metabolism (Sardana & Padmanaban, 1976).

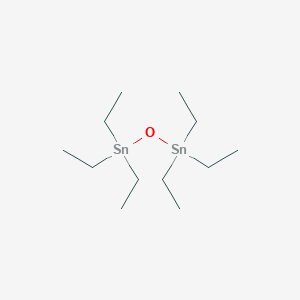

Epoxide-Amine Adducts and Curing Properties : Studies have explored the creation of oligomeric thermoresponsive epoxide–amine adducts using N-Isopropylacetamide, examining their solubility properties and curing behaviors. This research is relevant to materials science and polymer chemistry (Fischer & Ritter, 2013).

Heme Synthesis Regulation : N-Isopropylacetamide has been shown to influence the regulation of heme biosynthesis, particularly through the induction of δ-aminolevulinic acid synthetase, a key enzyme in this pathway. This has implications for understanding drug-induced effects on heme biosynthesis (Strand, Manning, & Marver, 1972).

Biological Cell Detachment Applications : Poly(N-isopropyl acrylamide), related to N-Isopropylacetamide, has applications in bioengineering, particularly in the nondestructive release of biological cells and proteins from substrates. This is significant in the fields of tissue engineering and regenerative medicine (Cooperstein & Canavan, 2010).

Safety and Hazards

When handling N-Isopropylacetamide, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUSWJORWQPNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149739 | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropylacetamide | |

CAS RN |

1118-69-0 | |

| Record name | Isopropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1118-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

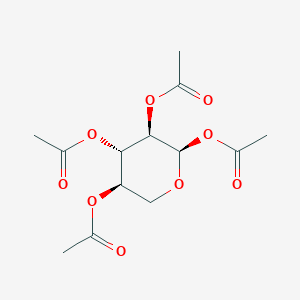

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)